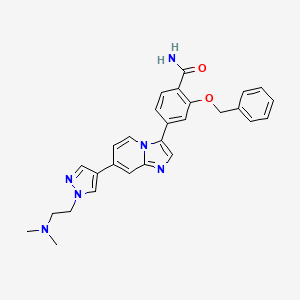

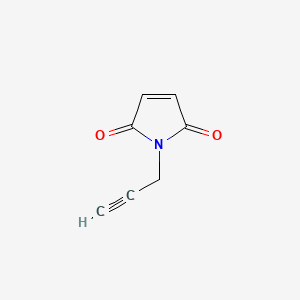

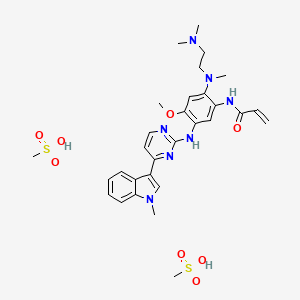

![molecular formula C27H41N9O8 B3028522 cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)

cyclo[Arg-Gly-Asp-D-Tyr-Lys]

概要

説明

Cyclo(RGDyK) is a cyclic peptide that contains the sequence arginine-glycine-aspartic acid-tyrosine-lysine. This compound is known for its high affinity and selectivity towards the integrin αVβ3, making it a potent integrin inhibitor. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion, playing a crucial role in various cellular processes, including cell migration, proliferation, and survival .

準備方法

合成経路と反応条件: シクロ(RGDyK)は、固相ペプチド合成 (SPPS) を用いて合成されます。この方法は、不溶性樹脂に固定された成長するペプチド鎖にアミノ酸を逐次的に付加することを可能にします。合成には、以下の手順が含まれます。

樹脂への負荷: 最初のアミノ酸 (リジン) が樹脂に付加されます。

鎖の伸長: N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などのカップリング試薬を用いて、保護されたアミノ酸 (チロシン、アスパラギン酸、グリシン、アルギニン) を逐次的に付加します。

環化: 直鎖状ペプチドを樹脂から切断し、溶液中で環状構造を形成するように環化します。

工業的生産方法: シクロ(RGDyK)の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。自動ペプチド合成機は、効率と収率を高めるために頻繁に使用されます。 このプロセスには、最終生成物の純度と一貫性を確保するための厳格な品質管理が含まれます .

化学反応の分析

反応の種類: シクロ(RGDyK)は、アミン、カルボキシレート、ヒドロキシルなどの官能基が存在するために、主に置換反応を受けます。これらの反応には以下が含まれます。

アミド結合形成: カルボン酸または活性化エステルとのカップリング反応。

脱保護反応: 合成中に使用された保護基の除去。

一般的な試薬と条件:

カップリング試薬: N,N'-ジイソプロピルカルボジイミド (DIC)、ヒドロキシベンゾトリアゾール (HOBt)、およびN,N-ジイソプロピルエチルアミン (DIPEA)。

脱保護試薬: トリフルオロ酢酸 (TFA) は、アミノ酸から保護基を除去するために使用されます。

主要な生成物: これらの反応の主要な生成物は、HPLC精製により高い純度が達成された、シクロ(RGDyK)自体である環状ペプチドです .

4. 科学研究への応用

シクロ(RGDyK)は、化学、生物学、医学、産業の分野において、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Cyclo(RGDyK) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

シクロ(RGDyK)は、インテグリンαVβ3に選択的に結合することでその効果を発揮し、フィブロネクチン、ビトロネクチン、オステオポンチンなどの細胞外マトリックスタンパク質との相互作用を阻害します。この阻害は、インテグリンを介したシグナル伝達経路を阻害し、細胞接着、遊走、増殖の低下につながります。 主な分子標的はインテグリンαVβ3受容体であり、関与する経路には、フォカルアドヒージョンキナーゼ (FAK) と細胞外シグナル調節キナーゼ (ERK) 経路が含まれます .

類似化合物との比較

シクロ(RGDyK)は、シクロ(RGDfK)などの、アルギニン-グリシン-アスパラギン酸モチーフを含む他の環状ペプチドと頻繁に比較されます。

シクロ(RGDfK): 構造は似ていますが、チロシンの代わりにフェニルアラニンが含まれています。インテグリンαVβ3を標的にしますが、結合親和性と選択性は異なる場合があります。

シクロ(RGDfE): チロシンの代わりにグルタミン酸が含まれており、類似の用途に使用されますが、有効性は異なります。

シレングチド (シクロ(RGDf(NMe)V)): 癌治療の臨床試験で使用されている、よく知られたインテグリン阻害剤です.

シクロ(RGDyK)は、特定のアミノ酸配列のためにユニークであり、他の環状ペプチドと比較して、独自の結合特性と生物学的活性をもたらします .

特性

IUPAC Name |

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O8/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAROZEWEPNAWMD-HAGHYFMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

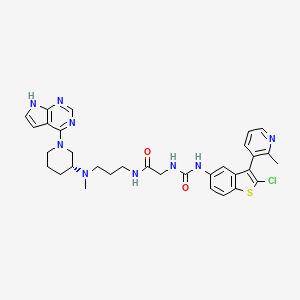

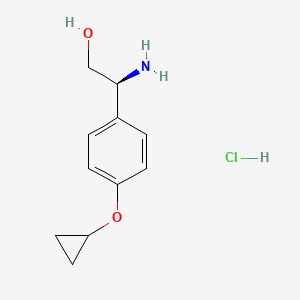

![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B3028447.png)

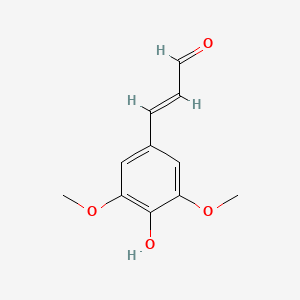

![(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B3028451.png)